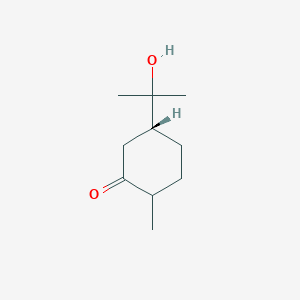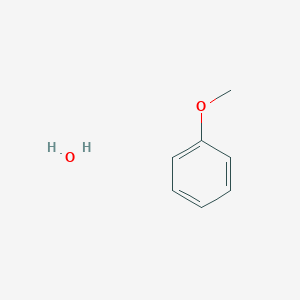
Benzene, methoxy-, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, methoxy-, monohydrate, also known as methoxybenzene monohydrate, is an organic compound with the molecular formula C7H10O2. It is a derivative of benzene where a methoxy group (-OCH3) is attached to the benzene ring, and it is hydrated with one molecule of water. This compound is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxybenzene monohydrate can be synthesized through the methylation of phenol (hydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures. The general reaction is as follows:
C6H5OH+CH3I→C6H5OCH3+HI
Industrial Production Methods
On an industrial scale, methoxybenzene monohydrate is produced through the Williamson ether synthesis. In this method, sodium phenoxide is reacted with methyl chloride or dimethyl sulfate to produce methoxybenzene, which is then hydrated to form methoxybenzene monohydrate. The reaction conditions involve heating the reactants under reflux in the presence of a suitable solvent.
Chemical Reactions Analysis
Types of Reactions
Methoxybenzene monohydrate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common electrophiles include bromine, chlorine, and nitronium ions.
Oxidation: Methoxybenzene can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form methoxycyclohexane derivatives.
Common Reagents and Conditions
Bromination: Methoxybenzene reacts rapidly with bromine in the presence of a catalyst such as iron(III) bromide to form para-bromomethoxybenzene.
Nitration: Methoxybenzene can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitromethoxybenzene.
Oxidation: Potassium permanganate or chromic acid can be used to oxidize methoxybenzene to form quinones.
Major Products Formed
Para-bromomethoxybenzene: Formed from bromination.
Nitromethoxybenzene: Formed from nitration.
Quinones: Formed from oxidation.
Scientific Research Applications
Methoxybenzene monohydrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other aromatic compounds.
Biology: Utilized in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Employed in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methoxybenzene monohydrate involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. This increases the reactivity of the benzene ring towards electrophiles, leading to the formation of substituted products.
Comparison with Similar Compounds
Similar Compounds
Phenol (hydroxybenzene): Similar structure but with a hydroxyl group instead of a methoxy group.
Anisole (methoxybenzene): Similar structure but without the hydration.
Toluene (methylbenzene): Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Methoxybenzene monohydrate is unique due to the presence of both a methoxy group and a water molecule in its structure. This combination imparts distinct chemical properties and reactivity compared to other benzene derivatives. The hydration can influence the solubility and reactivity of the compound in various chemical reactions.
Properties
CAS No. |
187404-56-4 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
anisole;hydrate |
InChI |
InChI=1S/C7H8O.H2O/c1-8-7-5-3-2-4-6-7;/h2-6H,1H3;1H2 |
InChI Key |
ACPMBFXZRAOHTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


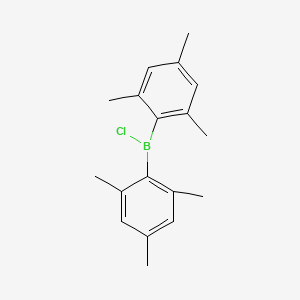
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)

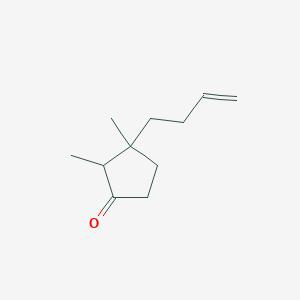
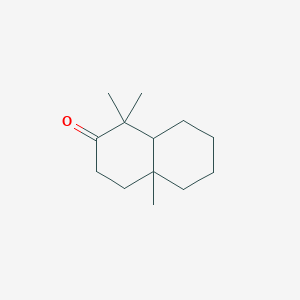
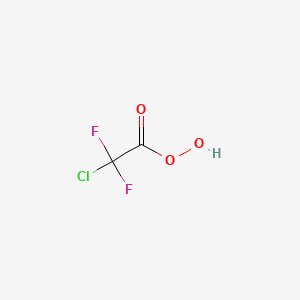



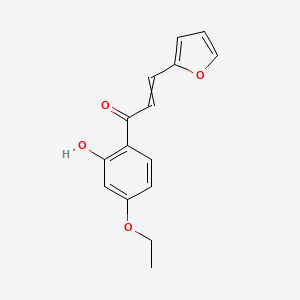

![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
